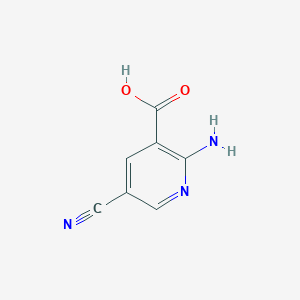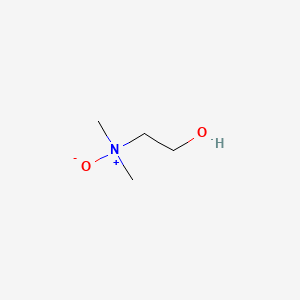
benzyl (2S)-2,4-diaminobutanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2,4-diaminobutanoate dihydrochloride typically involves the reaction of benzyl chloride with (2S)-2,4-diaminobutanoic acid under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S)-2,4-diaminobutanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Benzyl (2S)-2,4-diaminobutanoate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of benzyl (2S)-2,4-diaminobutanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (2S)-2,4-diaminobutanoate: The non-dihydrochloride form of the compound.
Benzyl (2S)-2,4-diaminobutanoate monohydrochloride: A similar compound with a different salt form.
Benzyl (2S)-2,4-diaminobutanoate sulfate: Another salt form of the compound.
Uniqueness
Benzyl (2S)-2,4-diaminobutanoate dihydrochloride is unique due to its specific dihydrochloride salt form, which may confer different solubility, stability, and reactivity properties compared to other similar compounds. This uniqueness can be advantageous in certain applications, such as in drug formulation or chemical synthesis.
Propiedades
Fórmula molecular |
C11H18Cl2N2O2 |
|---|---|
Peso molecular |
281.18 g/mol |
Nombre IUPAC |
benzyl (2S)-2,4-diaminobutanoate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9;;/h1-5,10H,6-8,12-13H2;2*1H/t10-;;/m0../s1 |
Clave InChI |
SORDVEVHPGMJII-XRIOVQLTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@H](CCN)N.Cl.Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CCN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid](/img/structure/B13451989.png)


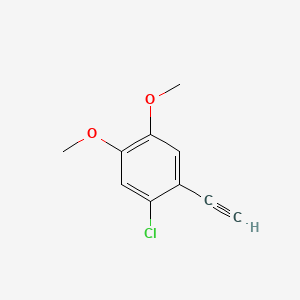
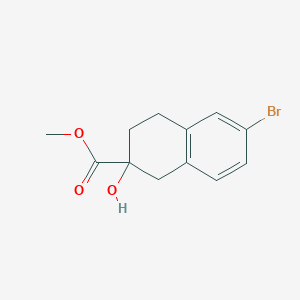
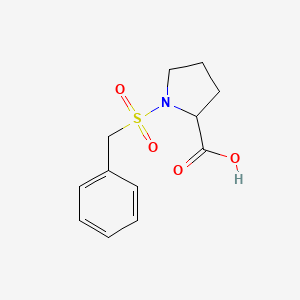

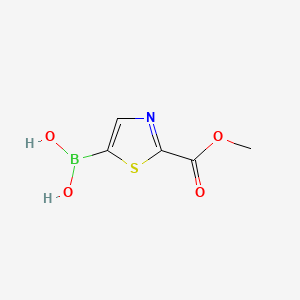
![tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate](/img/structure/B13452054.png)
![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid](/img/structure/B13452058.png)
![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)
